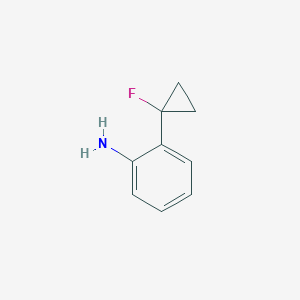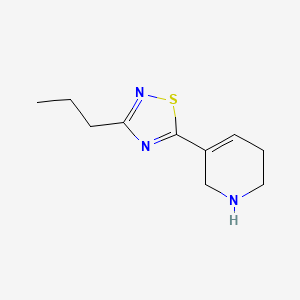
3,6,7-Trihydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-Trihydroxycoumarin is a naturally occurring polyphenolic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications, including anticancer and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6,7-Trihydroxycoumarin can be synthesized through various methods. One common approach involves the hydroxylation of coumarin derivatives. For instance, starting with esculetin (6,7-dihydroxycoumarin), hydroxylation at the 3-position can be achieved using specific reagents and conditions . Another method involves the use of cytochrome P450 enzymes to catalyze the hydroxylation of esculetin to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation from natural sources, such as the green alga Dasycladus vermicularis . The compound can also be synthesized through chemical methods, which may involve multi-step reactions starting from simpler coumarin derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,7-Trihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxycoumarin derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydroxycoumarin derivatives.
Substitution: Various substituted coumarin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Medicine: It has shown potential as an anticancer and antiviral agent.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3,6,7-trihydroxycoumarin involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. It interacts with molecular targets such as enzymes involved in the generation of ROS, thereby reducing oxidative damage to cells . Additionally, it has been shown to inhibit specific enzymes, such as the proteolytic activity of HCV NS3pro/Pep4A, making it a potential antiviral agent .
Comparación Con Compuestos Similares
3,6,7-Trihydroxycoumarin can be compared with other hydroxylated coumarins, such as:
6,7-Dihydroxycoumarin: Lacks the hydroxyl group at the 3-position, resulting in different chemical and biological properties.
7,8-Dihydroxycoumarin: Lacks the hydroxyl group at the 6-position, leading to variations in its antioxidant activity.
3,7,8-Trihydroxycoumarin: Similar structure but with the hydroxyl groups at different positions, affecting its reactivity and biological effects
This compound stands out due to its unique combination of hydroxyl groups, which contribute to its potent antioxidant and therapeutic properties.
Propiedades
Fórmula molecular |
C9H6O5 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
3,6,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-5-1-4-2-7(12)9(13)14-8(4)3-6(5)11/h1-3,10-12H |
Clave InChI |
LUODACDZXGGDIL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)

![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)




